3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

CAS No.: 1185175-79-4

Cat. No.: VC2816613

Molecular Formula: C8H16Cl2N4

Molecular Weight: 239.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185175-79-4 |

|---|---|

| Molecular Formula | C8H16Cl2N4 |

| Molecular Weight | 239.14 g/mol |

| IUPAC Name | 3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H |

| Standard InChI Key | JNVKPAUVBSRCKU-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1C2CCCNC2.Cl.Cl |

| Canonical SMILES | CN1C=NN=C1C2CCCNC2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Features

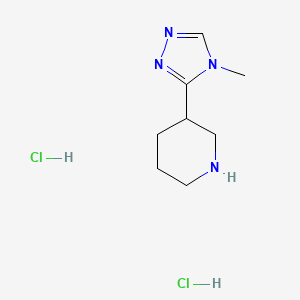

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride possesses a distinct chemical architecture characterized by two key structural components: a six-membered piperidine ring and a five-membered 1,2,4-triazole ring. The triazole moiety is attached at the 3-position of the piperidine ring, which distinguishes it from its positional isomer where attachment occurs at the 4-position. The triazole ring bears a methyl substituent at the 4-position (the N4 atom), while the connection to the piperidine occurs through the carbon at position 3 of the triazole. The structure exists as a dihydrochloride salt, with the basic nitrogen atoms (likely the piperidine nitrogen and one of the triazole nitrogens) neutralized by hydrochloride.

This specific positional arrangement creates a unique three-dimensional conformation that influences the compound's ability to interact with biological targets. The presence of multiple nitrogen atoms in both ring systems provides potential hydrogen bonding sites, which can be crucial for interactions with receptors, enzymes, and other biological macromolecules.

Synthesis Methods

Industrial Production Considerations

For large-scale production, the synthetic process would need optimization for efficiency, yield, and purity. Industrial production of similar compounds involves "automated systems and stringent quality control measures to ensure consistency and safety". Key considerations would include:

-

Cost-effective sourcing of starting materials

-

Optimization of reaction conditions to maximize yield and minimize by-products

-

Development of efficient purification methods

-

Implementation of quality control protocols to ensure consistent purity

-

Safety measures for handling potentially hazardous reagents

The specific route chosen for industrial production would balance factors like cost, yield, purity requirements, and scalability.

Mechanism of Action

Structure-Activity Relationships

The position of the triazole at the 3-position of the piperidine ring likely influences the compound's biological activity profile compared to its positional isomers. The methyl substitution on the triazole also affects:

-

Lipophilicity and membrane permeability

-

Electronic properties of the triazole ring

-

Steric factors affecting binding to target molecules

-

Metabolic stability

Understanding these structure-activity relationships would be crucial for optimizing derivatives with enhanced potency or selectivity for specific targets.

Biological Activities

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Enterococcus faecalis | 14 |

| Bacillus subtilis | 10 |

These results suggest that the compound "could be developed into a new class of antimicrobial agents". While these data pertain to the positional isomer, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride might exhibit similar antimicrobial activity, potentially with a different spectrum or potency due to its structural differences.

In another study focused on related compounds, "the compound was tested against resistant bacterial strains. Results showed that it could effectively inhibit growth in strains that are typically resistant to conventional antibiotics". This finding highlights the potential utility of triazole-piperidine compounds in addressing antimicrobial resistance challenges.

Anticancer Properties

Triazole-containing compounds have shown promise in cancer research. For the structurally related compound, studies have demonstrated "cytotoxic effects against different tumor cell lines" with the compound "found to induce apoptosis in cancer cells through the activation of specific apoptotic pathways".

The mechanism may involve "inhibition of specific enzymes or modulation of receptor functions, which can lead to cytotoxic effects on tumor cells". Given structural similarities, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride might exhibit comparable anticancer properties, although the positional difference could affect potency or selectivity for specific cancer types.

Applications in Research and Development

As a Chemical Building Block

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride could serve as a valuable building block for synthesizing more complex molecules. Similar compounds are "utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties".

The compound could be incorporated into larger structures through:

-

Derivatization of the piperidine nitrogen

-

Functionalization of available positions on either ring system

-

Use as a core scaffold for the development of focused compound libraries

As a Research Tool

The compound could serve as a valuable tool in biochemical and pharmacological research:

-

As a reference compound in structure-activity relationship studies

-

For investigating specific biochemical pathways involving its target proteins

-

As a control compound in screening assays for related molecules

-

In studies exploring the importance of positional isomerism in biological activity

Comparison with Similar Compounds

Comparison with 4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochloride

The primary structural difference between 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride and 4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochloride is the position of attachment of the triazole moiety to the piperidine ring (position 3 versus position 4). This positional variation results in:

-

Different three-dimensional conformations

-

Altered spatial orientation of functional groups

-

Potentially different binding affinities for biological targets

-

Possible differences in pharmacokinetic properties

The positional isomer 4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochloride is described as "unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties". A comparative analysis of both compounds could provide valuable insights into how positional isomerism affects biological activity in this class of compounds.

Comparison with Other Triazole Derivatives

Several other structurally related compounds are mentioned in the search results:

-

3-(4H-1,2,4-triazol-3-yl)piperidine - Similar to the target compound but lacking the methyl group on the triazole ring

-

4-(3H- Triazol-4-YL)piperidine - Contains a different triazole isomer (1,2,3-triazole) instead of a 1,2,4-triazole

These structural variations would affect properties such as:

-

Electronic distribution within the molecule

-

Hydrogen bonding capabilities

-

Metabolic stability

-

Target selectivity

A systematic comparison of these compounds would help establish structure-activity relationships and guide the design of optimized derivatives.

Current Research Status and Future Directions

Future Research Directions

Future research on 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride might focus on:

-

Comprehensive characterization of its physical, chemical, and biological properties

-

Detailed comparison with its positional isomer to establish structure-activity relationships

-

Identification of specific molecular targets and elucidation of mechanisms of action

-

Development of efficient synthetic routes for the compound and its derivatives

-

Investigation of potential therapeutic applications based on its biological activity profile

-

Development of structure-activity relationships to guide the design of more potent or selective derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume